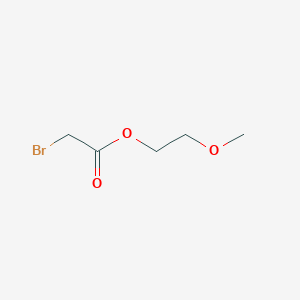

2-Methoxyethyl 2-bromoacetate

Description

Properties

IUPAC Name |

2-methoxyethyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHQCZKVZFJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324219 | |

| Record name | NSC406053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56521-72-3 | |

| Record name | NSC406053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC406053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes Sₙ2 displacement with diverse nucleophiles, forming derivatives with modified functional groups.

Key Reactions and Conditions

-

Reaction with bis(2-methoxyethyl)amine in ethyl acetate at room temperature produced a glycinate ester in 68% yield after distillation.

Reaction with Amines

Primary and secondary amines readily substitute the bromine atom, forming stable glycinates.

Optimized Conditions for Amine Reactions :

| Parameter | Optimal Value |

|---|---|

| Solvent | EtOAc/heptane-DCM |

| Base | K₂CO₃ (4 equiv) |

| Catalyst | TBABr (0.05 equiv) |

| Temperature | Ambient (25°C) |

Mechanistic Insight : The reaction proceeds via a two-step process:

-

Deprotonation of the amine to generate a stronger nucleophile.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields bromoacetic acid and 2-methoxyethanol.

-

Basic Hydrolysis (Saponification) : Produces sodium bromoacetate and 2-methoxyethanol .

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M HCl, 80°C | 1.2 × 10⁻⁴ | ~96 min |

| 1M NaOH, 80°C | 3.8 × 10⁻⁴ | ~30 min |

Comparative Reactivity with Analogues

The 2-methoxyethyl group enhances solubility in polar aprotic solvents compared to shorter-chain esters.

Reactivity Comparison Table

| Compound | Boiling Point (°C) | Hydrolysis Rate (Relative) | Sₙ2 Reactivity |

|---|---|---|---|

| Methyl bromoacetate | 143–145 (20 mmHg) | 1.0 | High |

| Ethyl bromoacetate | 156–158 (760 mmHg) | 0.7 | Moderate |

| 2-Methoxyethyl 2-bromoacetate | 200 (1 mmHg) | 0.5 | Moderate-High |

Comparison with Similar Compounds

Key Observations:

- Reactivity : Ethyl and methyl esters are preferred for straightforward nucleophilic substitutions due to their smaller size and lower steric hindrance .

- Solubility : Methoxyethyl-containing derivatives exhibit improved solubility in aqueous or polar organic solvents, which is advantageous in medicinal chemistry .

- Thermal Stability : Longer-chain ether derivatives (e.g., 2-(2-methoxyethoxy)ethyl 2-bromoacetate) have higher boiling points, suggesting utility in high-temperature reactions .

Pharmaceutical Intermediates

- Methyl 2-bromoacetate : Key in one-pot syntheses of thiazolidine-2,4-diones, a scaffold for antidiabetic drugs .

- 2-Methoxyethyl analogs: Derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show enhanced inhibitory activity (IC₅₀ = 1 µM) against fungal histone deacetylases compared to trichostatin A (IC₅₀ = 1.5 µM), highlighting the methoxyethyl group’s role in bioactivity .

Polymer and Material Science

- 2-(2-Methoxyethoxy)ethyl 2-bromoacetate: Serves as a monomer in biodegradable polymers due to its hydrolytically labile ester and ether groups .

Preparation Methods

Acid Catalysis vs. Enzymatic Catalysis

Sulfuric acid remains the preferred catalyst for industrial-scale esterification due to its low cost and high efficiency. However, enzymatic catalysts (e.g., Candida antarctica lipase B) offer greener alternatives, operating at milder temperatures (40–50°C) with comparable yields (80–85%).

Solvent-Free Conditions

Modern protocols emphasize solvent-free esterification to reduce waste. For example, 2-bromoacetic acid and 2-methoxyethanol react at 120°C with Amberlyst-15 (a solid acid catalyst), achieving 88% conversion in 3 hours.

Purification Techniques

Distillation

Vacuum distillation is critical for isolating high-purity 2-methoxyethyl 2-bromoacetate. As demonstrated in CN101891615A, fractional distillation under reduced pressure (14–16 mmHg) isolates the ester at 56–60°C.

Neutralization and Washing

Post-reaction, the crude product is neutralized with 5% sodium bicarbonate (to pH 8.5–8.8), washed with water, and dried over anhydrous calcium chloride.

Industrial-Scale Production Considerations

Cost Analysis

Raw Material Costs (per kg of product) :

| Material | Quantity (kg) | Cost (USD) |

|---|---|---|

| Acetic Acid | 0.65 | 1.30 |

| Bromine | 1.20 | 4.80 |

| 2-Methoxyethanol | 0.75 | 6.00 |

| Sulfuric Acid | 0.05 | 0.15 |

Total Production Cost : ~$12.25/kg

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 4.30 (t, 2H, OCH₂), 3.60 (t, 2H, CH₂O), 3.40 (s, 3H, OCH₃), 3.20 (s, 2H, BrCH₂).

-

IR (cm⁻¹) : 1745 (C=O), 1250 (C-O), 650 (C-Br).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.